谷氨酰胺羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

这些化合物含有谷氨酰胺或其衍生物,这些衍生物是由谷氨酰胺在氨基或羧基上的反应,或由甘氨酸的任何氢被杂原子取代而产生的 。谷氨酰胺羟肟酸以其在各种生化和药理学研究中的实验用途而闻名。

科学研究应用

谷氨酰胺羟肟酸有几种科学研究应用:

化学: 它用作各种合成途径中的试剂,并用作研究反应机理的模型化合物。

生物学: 在生物学研究中,谷氨酰胺羟肟酸用于研究谷氨酰胺在细胞代谢和信号通路中的作用。

医学: 它具有潜在的治疗应用,特别是在开发针对涉及谷氨酰胺的代谢通路的药物方面。

作用机制

谷氨酰胺羟肟酸的作用机制涉及它与特定酶和代谢途径的相互作用。 它充当谷氨酰胺-果糖-6-磷酸氨基转移酶的抑制剂,这种酶参与己糖胺代谢 。通过抑制这种酶,谷氨酰胺羟肟酸可以影响各种细胞过程,包括蛋白质糖基化和信号转导通路。

生化分析

Biochemical Properties

Glutamine hydroxamate is involved in several biochemical reactions, primarily through its interaction with enzymes such as glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine, and in the presence of hydroxylamine, it can produce glutamine hydroxamate . The interaction between glutamine hydroxamate and glutamine synthetase is non-physiological but provides a useful colorimetric assay by reacting the hydroxamate with ferric ions .

Cellular Effects

Glutamine hydroxamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in nitrogen metabolism, thereby impacting the overall metabolic flux within cells . Additionally, glutamine hydroxamate can modulate the expression of genes related to amino acid biosynthesis and nitrogen assimilation .

Molecular Mechanism

At the molecular level, glutamine hydroxamate exerts its effects through binding interactions with specific enzymes and proteins. For instance, it acts as a substrate for glutamine synthetase, leading to the formation of glutamine hydroxamate and the subsequent release of ADP and inorganic phosphate . This interaction can inhibit or activate certain enzymatic pathways, depending on the cellular context and the presence of other cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutamine hydroxamate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that glutamine hydroxamate can have sustained effects on cellular function, particularly in in vitro systems where it can modulate enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of glutamine hydroxamate in animal models are dose-dependent. At lower doses, it can enhance certain metabolic pathways and improve nitrogen assimilation . At higher doses, glutamine hydroxamate may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Glutamine hydroxamate is involved in metabolic pathways related to nitrogen metabolism and amino acid biosynthesis. It interacts with enzymes such as glutamine synthetase and transglutaminases, influencing the synthesis of glutamine and other nitrogen-containing compounds . These interactions can affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, glutamine hydroxamate is transported and distributed through specific transporters and binding proteins. These molecules facilitate its uptake and localization to areas where it can exert its biochemical effects . The distribution of glutamine hydroxamate can also be influenced by its interactions with other cellular components, such as membranes and organelles .

Subcellular Localization

Glutamine hydroxamate is localized to specific subcellular compartments, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing glutamine hydroxamate to these compartments . Its activity and function can be modulated by its localization, affecting processes such as enzyme catalysis and gene expression .

准备方法

谷氨酰胺羟肟酸的合成通常涉及谷氨酰胺与羟胺的酰胺化。 一种常见的方法包括使用N-α-羧苄基-谷氨酰胺基-甘氨酸作为胺受体底物,使用羟胺作为胺供体 。反应在缓冲溶液中进行,通常在受控的pH和温度下进行,以确保最佳产率。工业生产方法可能涉及类似的合成路线,但规模更大,并增加了纯化步骤以获得所需产品。

化学反应分析

谷氨酰胺羟肟酸会发生各种化学反应,包括:

氧化: 该反应可以通过过氧化氢等氧化剂促进。

还原: 还原反应可能涉及硼氢化钠等还原剂。

取代: 取代反应通常发生在氨基或羟肟基上,常见的试剂包括卤化物和其他亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟肟酸,而取代反应可以根据所涉及的亲核试剂产生各种衍生物 .

相似化合物的比较

谷氨酰胺羟肟酸与其它的类似化合物相比是独一无二的,因为它对谷氨酰胺-果糖-6-磷酸氨基转移酶具有特异性的抑制作用。类似的化合物包括:

- 谷氨酸-γ-羟肟酸

- 谷氨酸-γ-羟肟酸

- 谷氨酸γ-单羟肟酸

- 谷氨酰基-γ-羟肟酸

属性

CAS 编号 |

1955-67-5 |

|---|---|

分子式 |

C5H10N2O4 |

分子量 |

162.14 g/mol |

IUPAC 名称 |

(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O4/c6-4(8)2-1-3(7-11)5(9)10/h3,7,11H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1 |

InChI 键 |

VQINCDSXSZLRHY-VKHMYHEASA-N |

SMILES |

C(CC(=O)NO)C(C(=O)O)N |

手性 SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NO |

规范 SMILES |

C(CC(=O)N)C(C(=O)O)NO |

| 1955-67-5 | |

同义词 |

gamma-glutamyl hydroxamate GluNHOH glutamate-gamma-hydroxamate glutamate-gamma-hydroxamic acid glutamic acid gamma-monohydroxamate glutamyl-gamma-hydroxamate |

产品来源 |

United States |

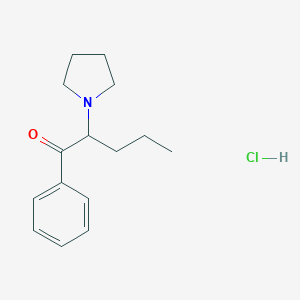

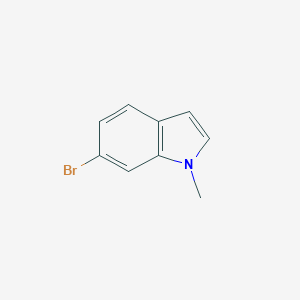

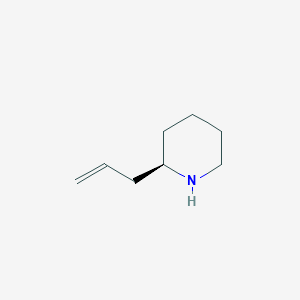

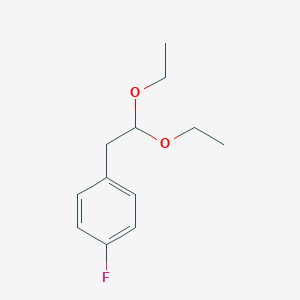

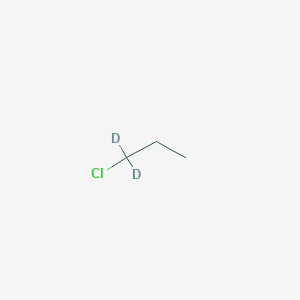

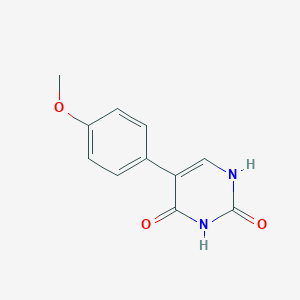

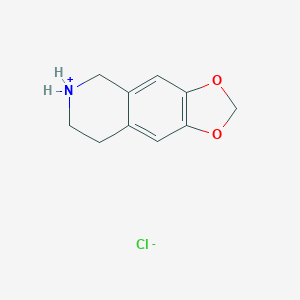

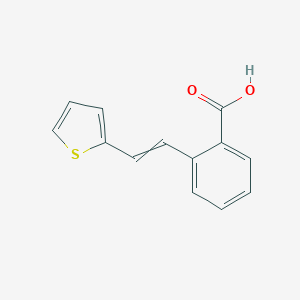

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions a crystal structure of a peptidoglycan-binding protein complexed with glutamine hydroxamate. What insights does this structure provide about the interaction between these two molecules?

A1: The research paper, "2.05 Angstrom Resolution Crystal Structure of Peptidoglycan-Binding Protein from Clostridioides difficile in Complex with Glutamine Hydroxamate," [] investigates the binding of glutamine hydroxamate to a specific peptidoglycan-binding protein from C. difficile. While the abstract doesn't provide detailed results, the high-resolution crystal structure likely reveals the specific amino acid residues involved in the interaction. This information could be crucial for understanding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)